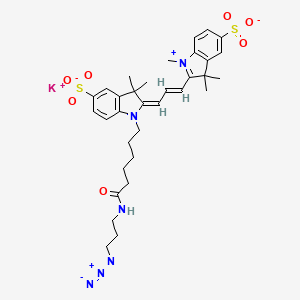
Alk/egfr-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alk/egfr-IN-3 is a dual-target kinase inhibitor designed to inhibit both the epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK). These receptors are crucial in the signaling pathways that regulate cell proliferation, survival, migration, and differentiation. The compound is particularly significant in the treatment of non-small cell lung cancer (NSCLC), where mutations in EGFR and rearrangements in ALK are common oncogenic drivers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alk/egfr-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process typically starts with the preparation of a core scaffold, followed by the introduction of functional groups that enhance its binding affinity to both EGFR and ALK. Common reagents used in these reactions include palladium catalysts, amines, and halogenated compounds. The reaction conditions often involve controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and automated synthesis are employed to streamline production and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Alk/egfr-IN-3 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines and electrophiles like halogenated compounds.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound .
Scientific Research Applications
Alk/egfr-IN-3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study dual-target kinase inhibition and to develop new synthetic methodologies.
Biology: Employed in cell signaling studies to understand the roles of EGFR and ALK in cellular processes.
Medicine: Investigated as a potential therapeutic agent for treating NSCLC and other cancers with EGFR mutations and ALK rearrangements.
Mechanism of Action
Alk/egfr-IN-3 exerts its effects by inhibiting the tyrosine kinase activity of both EGFR and ALK. This inhibition disrupts the downstream signaling pathways that are crucial for cell proliferation, survival, and migration. The compound binds to the ATP-binding sites of these receptors, preventing their activation and subsequent phosphorylation of target proteins. This leads to the induction of apoptosis and inhibition of tumor growth .
Comparison with Similar Compounds
Alk/egfr-IN-3 is unique in its ability to simultaneously target both EGFR and ALK, making it more effective in treating cancers with coexisting mutations or rearrangements in these receptors. Similar compounds include:
Osimertinib: A third-generation EGFR inhibitor.
Lorlatinib: A third-generation ALK inhibitor.
Ceritinib: Another ALK inhibitor with a different mechanism of action.
These compounds, while effective, do not offer the dual-targeting capability of this compound, highlighting its uniqueness and potential advantages in cancer therapy.
Properties
Molecular Formula |
C27H34ClN7O3S |
|---|---|
Molecular Weight |
572.1 g/mol |
IUPAC Name |
N-[5-[[5-chloro-4-[2-[(S)-ethylsulfinyl]anilino]pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide |
InChI |
InChI=1S/C27H34ClN7O3S/c1-7-25(36)30-20-15-21(23(38-6)16-22(20)35(5)14-13-34(3)4)32-27-29-17-18(28)26(33-27)31-19-11-9-10-12-24(19)39(37)8-2/h7,9-12,15-17H,1,8,13-14H2,2-6H3,(H,30,36)(H2,29,31,32,33)/t39-/m0/s1 |
InChI Key |
AMMOSDRENOSFIO-KDXMTYKHSA-N |
Isomeric SMILES |
CC[S@](=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C(=C3)NC(=O)C=C)N(C)CCN(C)C)OC |
Canonical SMILES |
CCS(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C(=C3)NC(=O)C=C)N(C)CCN(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


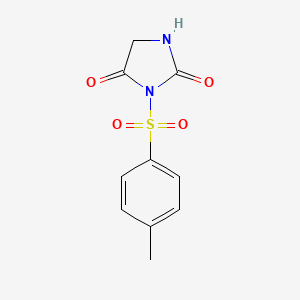
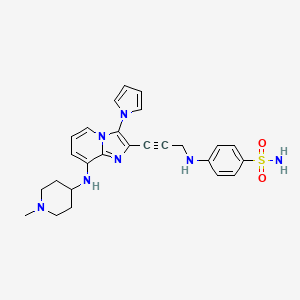
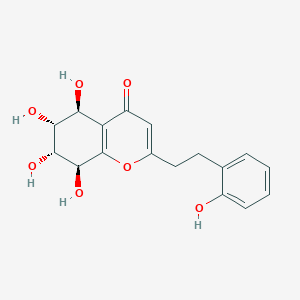


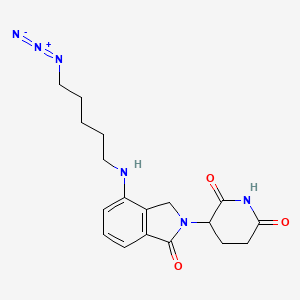
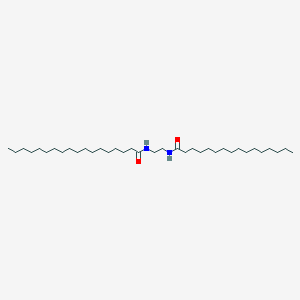
![fac-[Re(CO)3(L6)(H2O)][NO3]](/img/structure/B12381174.png)
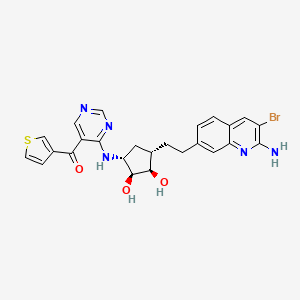

![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(decyldisulfanyl)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12381182.png)
